molecular formula C11H13NO2 B3136263 2-(6-Methoxy-1h-indol-3-yl)ethanol CAS No. 41340-31-2

2-(6-Methoxy-1h-indol-3-yl)ethanol

Cat. No. B3136263
CAS RN: 41340-31-2
M. Wt: 191.23 g/mol
InChI Key: FGLYVOXCGGYIJY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including oxidation, reduction, and substitution reactions. Its reactivity depends on the specific functional groups and reaction conditions. Researchers have explored its reactivity in the context of drug discovery and other applications .

Scientific Research Applications

Chemical Analysis and Synthesis

2-(6-Methoxy-1H-indol-3-yl)ethanol, along with other indolyl derivatives, has been explored in the field of analytical chemistry and synthesis. Brandt et al. (2004) characterized the Speeter and Anthony synthetic route to 5-Methoxy-N,N-diisopropyltryptamine, identifying this compound as a side product, using techniques like ESI-MS-MS and NMR (Brandt et al., 2004). Similarly, Kaur et al. (2020) demonstrated the synthesis of various bioactive indole derivatives under mild and environmentally benign conditions, highlighting the compound's role in the development of novel synthetic methods (Kaur et al., 2020).

Physicochemical Properties

In 2019, Carvalho et al. conducted a calorimetric and computational study on 2-(1H-indol-3-yl)ethanol, deriving its gas-phase standard molar enthalpy of formation. This study provides crucial insights into the compound's thermochemical properties (Carvalho et al., 2019).

Crystallography and Structural Analysis

Di (2010) investigated the crystal structure of a compound closely related to this compound, providing insights into its molecular interactions and bonding characteristics (Di, 2010).

Pharmaceutical and Biological Research

Research on compounds like this compound also extends into pharmacological contexts. For example, Vera et al. (2016) explored N-arylsulfonylindole derivatives as 5-HT6 receptor antagonists in their study, demonstrating the potential therapeutic applications of indole derivatives (Vera et al., 2016).

Biocatalysis and Green Chemistry

Kavi et al. (2021) investigated the biocatalytic production of enantiopure (S)-1-(4-Methoxyphenyl) Ethanol, a compound structurally similar to this compound, emphasizing the importance of green chemistry and sustainable processes in pharmaceutical synthesis (Kavi et al., 2021).

Mechanism of Action

Target of Action

2-(6-Methoxy-1h-indol-3-yl)ethanol, also known as 3-(2-Hydroxyethyl)indole , is a metabolite formed in the liver after disulfiram treatment . Indole derivatives, such as this compound, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives.

Mode of Action

Indole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some indole derivatives have shown inhibitory activity against influenza A and CoxB3 virus , suggesting potential antiviral properties

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse activities suggest that indole derivatives may affect multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

It is known to be a metabolite formed in the liver , suggesting that it undergoes hepatic metabolism

Result of Action

It is known to induce sleep in humans , suggesting it may have sedative effects

Action Environment

It is known to be a secondary product of alcoholic fermentation , suggesting that its formation and action may be influenced by the presence of alcohol and other factors related to the fermentation process.

properties

IUPAC Name

2-(6-methoxy-1H-indol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-9-2-3-10-8(4-5-13)7-12-11(10)6-9/h2-3,6-7,12-13H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLYVOXCGGYIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301307628
Record name 6-Methoxy-1H-indole-3-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41340-31-2
Record name 6-Methoxy-1H-indole-3-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41340-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-1H-indole-3-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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